REACTION_CXSMILES
|
C([O:8][C:9]1[CH:23]=[CH:22][C:12]2[CH2:13][CH2:14][N:15]([CH:18]3[CH2:21][CH2:20][CH2:19]3)[CH2:16][CH2:17][C:11]=2[CH:10]=1)C1C=CC=CC=1>C(O)C.O1CCCC1.[Pd]>[CH:18]1([N:15]2[CH2:16][CH2:17][C:11]3[CH:10]=[C:9]([OH:8])[CH:23]=[CH:22][C:12]=3[CH2:13][CH2:14]2)[CH2:21][CH2:20][CH2:19]1
|
Name
|
|
Quantity
|
9.22 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC2=C(CCN(CC2)C2CCC2)C=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature under hydrogen (1 atmosphere) for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude residue was triturated with diethyl ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC1)N1CCC2=C(CC1)C=C(C=C2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |